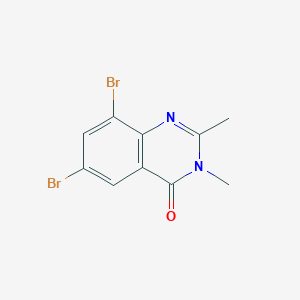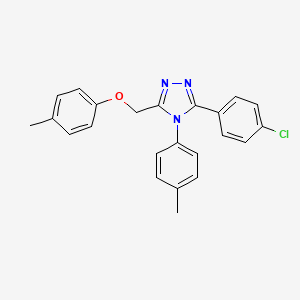![molecular formula C11H14N2O B12919121 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazine derivatives. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring. The presence of an ethylidene group attached to the nitrogen atom of the pyrrole ring and an ethanone group attached to the pyrazine ring makes this compound unique in its structure and properties.
準備方法
The synthesis of 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the use of 2-pyrrolyltrichloroacetone as the starting material. The synthetic route includes the following steps :
- Monoesterification of 2-pyrrolyltrichloroacetone with ethylene glycol.
- Bromine displacement of the hydroxy group.
- Cyclization to form the lactone.
- Amidation to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethylidene group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit PIM kinases, which play a role in cell proliferation and survival . The inhibition of these kinases can lead to the degradation of c-Myc, a protein involved in cancer progression.
類似化合物との比較
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: This compound shares a similar core structure but lacks the ethylidene and ethanone groups.
1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: These compounds have a phosphonate group attached to the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1-[(1Z)-1-ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C11H14N2O/c1-3-10-11-5-4-6-12(11)7-8-13(10)9(2)14/h3-6H,7-8H2,1-2H3/b10-3- |
InChIキー |
ZTMAWTSSTJASMA-KMKOMSMNSA-N |
異性体SMILES |
C/C=C\1/C2=CC=CN2CCN1C(=O)C |
正規SMILES |
CC=C1C2=CC=CN2CCN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



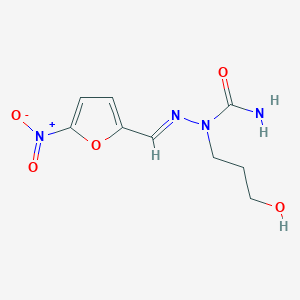
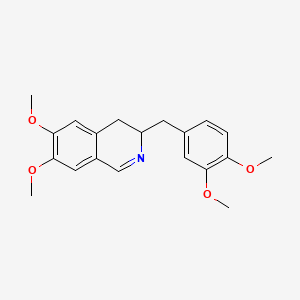
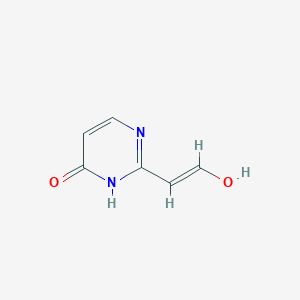
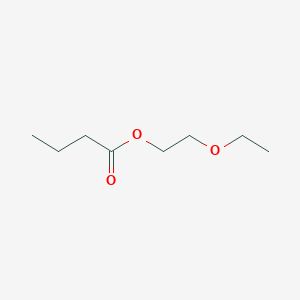

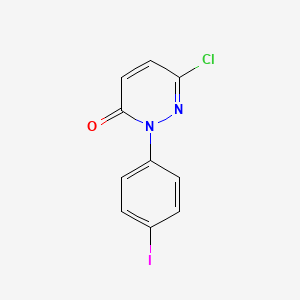
![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
